![molecular formula C24H24N4O2 B2814789 N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide CAS No. 1251630-10-0](/img/structure/B2814789.png)

N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

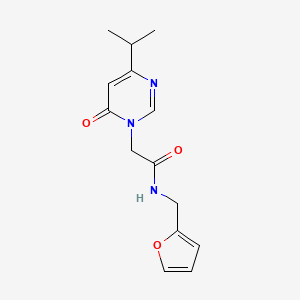

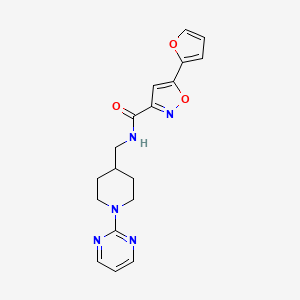

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazoline core, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is substituted at various positions by a dimethylamino benzyl group, a methylthio group, and a morpholinyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of its substituents. For example, the dimethylamino group is a strong electron-donating group, which could make the benzyl ring more nucleophilic .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could increase its basicity, while the presence of the morpholinyl group could increase its polarity .科学的研究の応用

Alzheimer's Disease and Amyloid Imaging

Compounds structurally related to the queried chemical have been applied in the development of amyloid imaging ligands. These ligands are utilized to measure amyloid in vivo in the brains of patients with Alzheimer's disease. PET amyloid imaging has emerged as a breakthrough technique for understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, enabling early detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).

Pharmacology and Toxicology of Hallucinogens

In pharmacology and toxicology research, compounds with a similar structure have been identified as potent serotonin 5-HT2A receptor agonist hallucinogens. These compounds have shown significant affinity for the 5-HT2A receptor, and their behavioral and toxicological profiles have been a subject of study. This research has been vital in understanding the potential harmful effects of these hallucinogens and their impact on public health (Halberstadt, 2017).

Antitubercular Activity

Chemical derivatives structurally related to the queried compound have been evaluated for their antitubercular activity against various strains of mycobacteria. The modification of known structures to create new derivatives has led to promising results in vitro, indicating potential avenues for the development of new antitubercular agents (Asif, 2014).

Novel CNS Acting Drugs

Research has also explored the potential of compounds with similar chemical groups for the synthesis of novel Central Nervous System (CNS) acting drugs. These studies have aimed at identifying functional chemical groups that may serve as lead molecules for the synthesis of compounds with potential CNS activity, addressing the increasing prevalence of CNS disorders and the adverse effects associated with many CNS drugs (Saganuwan, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-ethylphenyl)-8-(piperidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-2-16-6-9-18(10-7-16)28-24(30)20-15-25-21-11-8-17(14-19(21)22(20)26-28)23(29)27-12-4-3-5-13-27/h6-11,14-15,26H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGRIXNBJPZBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)